molecular formula C6H6ClNO B11806997 3-Chloro-1-methylpyridin-2(1H)-one

3-Chloro-1-methylpyridin-2(1H)-one

Cat. No.: B11806997
M. Wt: 143.57 g/mol
InChI Key: LUEHKQWYPZXCIN-UHFFFAOYSA-N
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Description

3-Chloro-1-methylpyridin-2(1H)-one is an organic compound with the molecular formula C6H6ClNO It is a derivative of pyridinone, characterized by the presence of a chlorine atom at the third position and a methyl group at the first position of the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the chlorination of 1-methylpyridin-2(1H)-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can lead to the formation of 1-methylpyridin-2(1H)-one.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Various substituted pyridinones depending on the nucleophile used.

    Oxidation: N-oxides of this compound.

    Reduction: 1-Methylpyridin-2(1H)-one.

Scientific Research Applications

3-Chloro-1-methylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyridin-2(1H)-one: Lacks the chlorine atom, making it less reactive in substitution reactions.

    3-Chloro-2-methylpyridine: Similar structure but lacks the carbonyl group, affecting its reactivity and applications.

    3-Chloropyridine: Lacks both the methyl group and the carbonyl group, resulting in different chemical properties.

Uniqueness

3-Chloro-1-methylpyridin-2(1H)-one is unique due to the presence of both a chlorine atom and a methyl group on the pyridinone ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis and other applications.

Properties

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

IUPAC Name

3-chloro-1-methylpyridin-2-one

InChI

InChI=1S/C6H6ClNO/c1-8-4-2-3-5(7)6(8)9/h2-4H,1H3

InChI Key

LUEHKQWYPZXCIN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)Cl

Origin of Product

United States

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